4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a chemical compound with significant relevance in scientific research and applications. It is classified primarily as an organic compound and falls under the category of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure. This compound is particularly noted for its potential use in pharmaceuticals and agrochemicals due to its unique structural features.
This compound can be sourced from various chemical suppliers, including Avantor and Sigma-Aldrich, which provide detailed specifications and safety data for handling and usage. The chemical has a CAS number of 1461704-77-7, which is essential for identification in scientific literature and regulatory documents .
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is classified as a hydrochloride salt of an aniline derivative. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of approximately 239.70 g/mol. The compound's classification as a hydrochloride indicates that it contains a hydrochloric acid molecule associated with the base compound, enhancing its solubility in water .
The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with an appropriate aniline derivative under controlled conditions. The general synthetic route may include:
The reaction conditions, including temperature, solvent choice, and catalysts, play critical roles in achieving high yields and purity .
The synthesis often employs techniques such as refluxing in organic solvents (e.g., ethanol or dimethylformamide) and may utilize coupling agents to facilitate the reaction between the oxadiazole and aniline components.
The molecular structure of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride features a central aniline group linked to a 3-ethyl substituted oxadiazole moiety. The structure can be represented as follows:
The compound exhibits specific physical properties such as melting point and solubility characteristics that are crucial for its application in various fields. The precise structural data can be obtained through methods like nuclear magnetic resonance spectroscopy and mass spectrometry.
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can participate in various chemical reactions typical of aromatic amines and oxadiazoles:
These reactions are influenced by the electron-donating or withdrawing nature of substituents on the aromatic ring and the oxadiazole group. Reaction conditions such as pH and temperature are also critical factors that influence product formation.
The mechanism of action for compounds like 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride often involves interactions at the molecular level with biological targets. This may include:
Quantitative data regarding binding affinities and biological activity can be derived from pharmacological studies conducted on model systems.
Key physical properties include:
Chemical properties involve stability under various conditions (e.g., pH sensitivity) and reactivity towards common reagents used in organic synthesis.
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has potential applications in:
The 1,2,4-oxadiazole heterocycle serves as a privileged bioisosteric replacement for ester and amide functionalities in modern drug design, addressing inherent instability issues associated with these traditional groups. This five-membered ring—containing two nitrogen atoms and one oxygen atom—mimics the spatial and electronic properties of carbonyl-containing motifs while offering superior metabolic stability against enzymatic hydrolysis. The bioisosteric equivalence arises from the heterocycle's ability to form similar hydrogen-bonding interactions with biological targets, yet its enhanced rigidity and reduced susceptibility to esterases and amidases significantly improve pharmacokinetic profiles [1] [3]. For the target compound 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, the 1,2,4-oxadiazole core acts as a stable linker between the aniline pharmacophore and the ethyl substituent, optimizing target engagement while resisting metabolic degradation. This strategic substitution is evidenced in commercial drugs like Ataluren (used for Duchenne muscular dystrophy) and Pleconaril (antiviral agent), where the oxadiazole ring replaces labile ester groups [1] [8].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Traditional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|
Hydrolytic Stability | Low | High | Enhanced metabolic half-life |
Dipole Moment | ~1.5–1.8 D | ~2.5–3.0 D | Improved target binding affinity |
Hydrogen-Bonding Capacity | Moderate | Moderate to High | Mimics carbonyl interactions |
Aromatic Character | None | Moderate | Planarity for π-stacking |
First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole heterocycle remained largely unexplored until the mid-20th century. The 1960s marked a turning point with the introduction of Oxolamine (Perebron®), the first commercial drug featuring this scaffold, developed as a cough suppressant. This breakthrough validated the ring's biological utility and spurred investigations into its pharmacological versatility [1] [3]. The 1980s–2000s witnessed strategic diversification, with derivatives like the vasodilator Butalamine and the anxiolytic Fasiplon entering clinical use. A significant acceleration occurred post-2010, leveraging advances in synthetic methodologies (e.g., T3P®-mediated cyclizations) to overcome earlier challenges of low yields and purification difficulties [1]. This era produced Ataluren, a pioneering oxadiazole-containing drug approved for genetic disorders, highlighting the scaffold's capacity to address unmet medical needs. The evolution reflects a shift from serendipitous discovery to rational design, where the heterocycle's electron-deficient properties are exploited for targeted interactions [1] [3].
Table 2: Milestones in 1,2,4-Oxadiazole-Based Drug Development
Era | Compound | Therapeutic Use | Innovation |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First-in-class oxadiazole drug |
1980s | Butalamine | Vasodilator | Introduction of alkyl substitutions |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism |
2010s | Ataluren | Duchenne muscular dystrophy | Readthrough of nonsense mutations |
The integration of substituted aniline moieties with the 1,2,4-oxadiazole scaffold generates hybrids with enhanced target selectivity and pharmacodynamic efficacy. The aniline component—particularly when para-substituted—enables critical interactions with biological targets through hydrogen bonding and π-stacking. In 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline, the electron-donating amine group (-NH₂) fine-tunes the electron-withdrawing character of the oxadiazole ring, creating a balanced electronic profile essential for binding enzymes or receptors involved in inflammation, oncology, and CNS disorders [6] [9]. The ethyl group at the 3-position further modulates lipophilicity, influencing membrane permeability. These hybrids exhibit multi-pathway engagement:
Table 3: Structure-Activity Relationships (SAR) of Aniline-Oxadiazole Hybrids
Aniline Substituent | Oxadiazole Substituent | Biological Activity | Potency Enhancement Factor |
---|---|---|---|
4-NH₂ (unsubstituted) | 3-Ethyl | Kinase inhibition | 1.0 (Reference) |
2-CH₃, 4-NH₂ | 3-Ethyl | HDAC inhibition | 3.2 |
4-NO₂ | 3-Phenyl | Antibacterial | 0.8 |
4-OCH₃ | 3-Trifluoromethyl | Antiviral | 1.7 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4